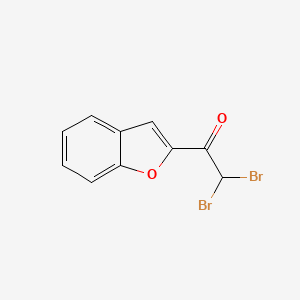

1-(2-Benzofuryl)-2,2-dibromoethanone

Description

Structure

3D Structure

Properties

CAS No. |

1262772-95-1 |

|---|---|

Molecular Formula |

C10H6Br2O2 |

Molecular Weight |

317.96 g/mol |

IUPAC Name |

1-(1-benzofuran-2-yl)-2,2-dibromoethanone |

InChI |

InChI=1S/C10H6Br2O2/c11-10(12)9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10H |

InChI Key |

CCOFPSORMZRGGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C(Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Benzofuryl 2,2 Dibromoethanone

Strategies for the Construction of the 2-Benzofuryl Moiety

The formation of the benzofuran (B130515) ring, particularly with a substituent at the 2-position suitable for conversion into the target ethanone (B97240), is a critical first step. A variety of synthetic strategies have been developed, ranging from classical intramolecular cyclizations to modern metal-catalyzed and green chemical approaches. The precursor of interest for the final bromination step is typically 2-acetylbenzofuran (B162037).

Intramolecular Cyclization Approaches to Benzofurans

Intramolecular cyclization represents a fundamental strategy for assembling the benzofuran scaffold from appropriately substituted acyclic precursors. These methods often involve the formation of an oxygen-carbon bond to close the furan (B31954) ring.

One classical approach is the Perkin synthesis, which historically produced benzofuran from coumarin. jocpr.com More contemporary methods involve the intramolecular condensation of arylalkynyl ethers. For instance, vanillin (B372448) can be converted to its propargyl ether, which then cyclizes to form a 2-methyl-1-benzofuran derivative, showcasing a route to 2-substituted benzofurans. jocpr.com

A facile and transition-metal-free method involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones, which tolerates a wide range of substrates and provides substituted benzofurans in moderate to good yields. researchgate.net Another innovative approach utilizes an acetylene-activated SNAr/intramolecular cyclization cascade. In this method, the acetylene (B1199291) group activates the substrate for nucleophilic aromatic substitution and subsequently participates in a 5-endo-dig cyclization to form the benzofuran ring, all without the need for a transition metal catalyst. rsc.org

Table 1: Examples of Intramolecular Cyclization Strategies for Benzofuran Synthesis

| Method | Precursor Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Base-Promoted Cyclization | o-Bromobenzylketones | Potassium t-butoxide | researchgate.net |

| SNAr/Cyclization Cascade | Ortho-acetylenic aryl fluorides | Nucleophile (e.g., Phenol), Base (e.g., K2CO3), DMSO or Water | rsc.org |

| Reductive Cyclization (McMurry type) | Ketoesters from o-hydroxyacetophenone | Low-valent titanium (TiCl3/Zn) | jocpr.com |

| NBS-Mediated Electrophilic Cyclization | o-Alkynylphenols | N-Bromosuccinimide (NBS), then DBU or NaOMe | scienceopen.com |

Metal-Catalyzed Coupling and Annulation Reactions for Benzofuran Ring Formation

Metal-catalyzed reactions are powerful tools for constructing the benzofuran ring with high efficiency and control. Palladium and copper catalysts are most prominent in this area, often used in tandem or sequence. acs.orgnih.gov

A widely used and straightforward method is the palladium-catalyzed coupling of terminal alkynes with o-iodophenols, a variant of the Sonogashira reaction, followed by intramolecular cyclization. scispace.comkoreascience.krdntb.gov.ua This approach allows for the direct installation of a substituted 2-position. For the synthesis of the 2-acetylbenzofuran precursor, an appropriate alkyne such as 3-butyn-2-one (B73955) would be required. Heterogeneous palladium catalysts, such as Pd nanoparticles supported on siliceous mesocellular foam (Pd⁰–AmP–MCF) or nano-sized carbon balls (NCBs), have been developed to facilitate these reactions under mild, often ligand-free conditions, with the added benefit of catalyst recyclability. scispace.comkoreascience.kr

Copper catalysis is also central to many benzofuran syntheses. Copper iodide (CuI) can be used as a co-catalyst in Sonogashira couplings or as the primary catalyst in one-pot reactions involving o-hydroxy aldehydes, amines, and terminal alkynes to generate 2-substituted benzofurans. acs.orgnih.gov A novel palladium-catalyzed method has also been developed involving the reaction of 2-hydroxystyrenes and iodobenzenes through a C–H activation/oxidation tandem reaction to access the benzofuran core. rsc.org

Table 2: Selected Metal-Catalyzed Syntheses of 2-Substituted Benzofurans

| Catalytic System | Reactants | Key Features | Yields | Reference |

|---|---|---|---|---|

| Pd⁰–AmP–MCF / CuI | o-Iodophenol, Terminal Alkyne | Heterogeneous, recyclable Pd catalyst, mild conditions | Good to Excellent | scispace.comdntb.gov.ua |

| Pd(OAc)₂-NCB | o-Iodophenol, Terminal Alkyne | Copper- and ligand-free, recyclable catalyst | Good to Excellent | koreascience.kr |

| (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal Alkyne | Sonogashira coupling followed by intramolecular cyclization | 70-91% | acs.orgnih.gov |

| CuI | o-Hydroxy aldehydes, Amines, Terminal Alkynes | One-pot, three-component synthesis in deep eutectic solvent | High | nih.gov |

| Palladium Catalyst | 2-Hydroxystyrenes, Iodobenzenes | C–H activation/oxidation tandem reaction | - | rsc.org |

Catalyst-Free and Green Synthetic Routes to Benzofuran Derivatives

In line with the principles of green chemistry, several catalyst-free and environmentally benign methods for benzofuran synthesis have been developed. researchgate.netresearchgate.net These routes aim to reduce reliance on expensive and potentially toxic transition metals.

One such protocol involves the reaction between nitroepoxides and salicylaldehydes using potassium carbonate as a base in DMF, proceeding in the absence of any metal catalyst to afford benzofuran derivatives in moderate to high yields. acs.org Other catalyst-free approaches include the reaction of substituted salicylaldehydes with sulfoxonium ylides or a two-step process starting with salicylaldehydes and chloroacetonitrile. nih.gov Visible-light-mediated protocols have also emerged as a green alternative, for example, the reaction of diazo compounds with para-quinones under blue LED irradiation. nih.gov

Regiospecific Bromination Techniques for α,α-Dibromoketone Formation

Once the 2-acetylbenzofuran precursor is obtained, the next critical step is the regiospecific dibromination of the methyl group to yield 1-(2-Benzofuryl)-2,2-dibromoethanone. This transformation requires methods that can install two bromine atoms on the α-carbon without affecting the benzofuran ring.

Direct Halogenation of Ketones to α,α-Dibromoketones

The direct halogenation of a ketone's α-position is a classic transformation. wikipedia.org For the synthesis of 1-(2-Benzofuryl)-2,2-dibromoethanone, the precursor 2-acetylbenzofuran can be subjected to bromination. The reaction typically proceeds via an enol or enolate intermediate, which acts as the nucleophile. masterorganicchemistry.com

A common method involves treating the ketone with two or more equivalents of molecular bromine (Br₂) in a solvent like acetic acid. masterorganicchemistry.comresearchgate.net The kinetics of brominating 2-acetylbenzofuran with phenyltrimethylammonium (B184261) tribromide in acetic acid have been studied, confirming the formation of the corresponding 2-bromoacetyl benzofurans. researchgate.net

A highly effective and selective method for the α-bromination of ketones utilizes copper(II) bromide (CuBr₂). wikipedia.org This reagent can act as both a catalyst and the bromine source. oup.com The reaction is often carried out by refluxing the ketone with CuBr₂ in a solvent mixture such as chloroform-ethyl acetate. acs.org This heterogeneous system is known to be clean and direct, converting the black CuBr₂ to white copper(I) bromide as the reaction proceeds, which can be easily filtered off. acs.orgresearchgate.net This method is particularly advantageous as it often avoids nuclear bromination, a common side reaction with other brominating agents. acs.org

Table 3: Reagents for Direct α,α-Dibromination of Methyl Ketones

| Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Copper(II) Bromide (CuBr₂) | Reflux in Chloroform (B151607)/Ethyl Acetate | Selective for α-bromination, avoids nuclear bromination, easy workup. | wikipedia.orgacs.org |

| Bromine (Br₂) | Acetic Acid | Classic acid-catalyzed method; may require excess reagent for dibromination. | masterorganicchemistry.comresearchgate.net |

| H₂O₂-HBr (aq) | Dioxane | Rapidly replaces two hydrogen atoms in methyl ketones with bromine. | organic-chemistry.org |

| Phenyltrimethylammonium Tribromide (PTT) | Acetic Acid | Used in kinetic studies for monobromination, but applicable principle. | researchgate.net |

Indirect Methods for α,α-Dibromination via Precursors (e.g., from ketoximes, alkynes)

Indirect methods provide alternative pathways to α,α-dibromoketones by starting from precursors other than the ketone itself. A prominent indirect route involves the oxidative bromination of terminal alkynes. researchgate.net In the context of the target molecule, this would necessitate the synthesis of 2-ethynylbenzofuran as an intermediate.

This alkyne can then be transformed into the α,α-dibromoketone using various reagent systems. For instance, reacting a terminal alkyne with N,N-dibromo-p-toluenesulfonamide offers a rapid, metal-free method to obtain α,α-dibromoalkanones with high regioselectivity at ambient temperature. organic-chemistry.org Another approach uses dibromoisocyanuric acid in the presence of water to convert internal alkynes into α,α-dibromoketones. researchgate.net The addition of water to a NaBr/PIDA ((diacetoxyiodo)benzene) system also facilitates the dibromination of terminal alkynes to the corresponding α,α-dibromo ketones. researchgate.net These methods offer excellent chemoselectivity and provide a valuable alternative to direct ketone halogenation. researchgate.net

Selective α,α-Dibromination in the Presence of Complex Ring Systems

The primary challenge in the synthesis of 1-(2-Benzofuryl)-2,2-dibromoethanone lies in the selective bromination of the acetyl group's α-position without affecting the sensitive benzofuran ring. The benzofuran nucleus, being electron-rich, is susceptible to electrophilic substitution. Therefore, harsh brominating agents or conditions can lead to a mixture of undesired products, including bromination of the aromatic or furan portions of the ring system.

A highly effective and selective method for the α,α-dibromination of arylethanones involves the use of copper(II) bromide (CuBr₂). mdma.chsemanticscholar.org This reagent is noted for its ability to selectively brominate the α-position of ketones in a heterogeneous system, often a refluxing mixture of chloroform and ethyl acetate. mdma.ch The reaction proceeds by adding the ketone substrate, in this case, 2-acetylbenzofuran, to a suspension of two equivalents of CuBr₂. The reaction is typically rapid, indicated by the evolution of hydrogen bromide gas and a color change of the solid from the black of CuBr₂ to the white of copper(I) bromide, signaling the reaction's completion. mdma.ch

This method's key advantage is its selectivity. Even with electron-rich aromatic systems, such as hydroxyacetophenones, CuBr₂ favors side-chain bromination over nuclear bromination. mdma.ch This selectivity is crucial for substrates like 2-acetylbenzofuran, where the furan ring is particularly prone to electrophilic attack. Alternative bromination systems, such as NaBr/K₂S₂O₈, have also been developed for the selective synthesis of α,α-dibromoacetophenones, offering a green and efficient pathway. researchgate.net These methods avoid the use of highly toxic and corrosive liquid bromine and prevent the formation of complex product mixtures. researchgate.net

Table 1: Comparison of Bromination Reagents for Ketones

| Reagent(s) | Selectivity | Key Advantages | Potential Issues |

|---|---|---|---|

| CuBr₂ | High for α-position | Clean reaction, easy workup, avoids nuclear bromination. mdma.ch | Requires stoichiometric amounts of copper salt. |

| Br₂ | Low | Readily available. | Highly toxic, corrosive, often results in product mixtures. researchgate.net |

| NaBr/K₂S₂O₈ | High for α-position | Green, uses stable salts, good selectivity for dibromination. researchgate.net | Requires specific reaction condition optimization. |

Convergent Synthetic Approaches to 1-(2-Benzofuryl)-2,2-dibromoethanone

Convergent synthesis offers an efficient strategy for constructing complex molecules by preparing key fragments separately before combining them in the final stages. This approach is highly applicable to the synthesis of 1-(2-Benzofuryl)-2,2-dibromoethanone, allowing for the independent preparation of the benzofuran core and the dibromoacetyl side chain.

The most direct convergent strategy begins with the synthesis of a pre-formed benzofuran derivative, namely 2-acetylbenzofuran. This key intermediate can be synthesized through several established routes. A common method is the condensation of salicylaldehyde (B1680747) with chloroacetone (B47974) in the presence of a base like potassium carbonate, which proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation. nih.govresearchgate.net Another route involves the Williamson ether synthesis between a substituted phenol (B47542) and chloroacetone to form an aryloxypropanone, which is then cyclized. rsc.org

Table 2: Synthesis of 2-Acetylbenzofuran Intermediate

| Starting Materials | Reagents & Conditions | Product | Reference(s) |

|---|---|---|---|

| Salicylaldehyde, Chloroacetone | K₂CO₃, Dry Acetone, Reflux | 2-Acetylbenzofuran | nih.gov, researchgate.net |

Once the 2-acetylbenzofuran is obtained and purified, it is subjected to the selective α,α-dibromination as described in section 2.2.3. The use of copper(II) bromide or other selective reagents ensures that the pre-formed benzofuran ring remains intact, leading directly to the desired 1-(2-Benzofuryl)-2,2-dibromoethanone. This step-wise approach of forming the heterocycle first, followed by side-chain modification, allows for purification at an intermediate stage and provides a reliable route to the final product.

A more advanced and less direct convergent strategy involves installing the dibromo functionality onto a precursor before the benzofuran ring is formed. This approach can be powerful for creating structural diversity. An exemplary, though related, methodology involves the synthesis of o-hydroxy-gem-(dibromovinyl)benzenes as key precursors. nih.gov

In this type of strategy, a suitable phenolic starting material is first converted into an o-hydroxy-gem-(dibromovinyl)benzene. This intermediate contains the crucial dibromo unit that will ultimately become the side chain of the target molecule. The final step is an intramolecular cyclization reaction to form the benzofuran ring. Copper-catalyzed tandem reactions have been developed that utilize these o-hydroxy-gem-(dibromovinyl)benzene precursors to synthesize various 1-(2-benzofuryl) derivatives. nih.gov While the reported examples lead to 1-(2-benzofuryl)-N-heteroarenes, the synthetic logic demonstrates a powerful convergent pathway. Adapting this methodology would involve the cyclization of the o-hydroxy-gem-(dibromovinyl)benzene intermediate followed by a subsequent transformation of the vinyl group into the desired ketone functionality. This route is more complex but offers a high degree of convergence by constructing the final heterocyclic ring as a late-stage transformation on a pre-functionalized acyclic chain.

Reactivity and Mechanistic Studies of 1 2 Benzofuryl 2,2 Dibromoethanone

Electrophilic Nature of the α,α-Dibromoketone Moiety and its Dual Electrophilic Centers

The α,α-dibromoketone moiety is characterized by two primary electrophilic centers, a feature that underpins its diverse reactivity. The first is the carbonyl carbon, which is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density away from the carbon, rendering it susceptible to attack by nucleophiles.

The second electrophilic center is the α-carbon, which is bonded to two highly electronegative bromine atoms. These halogen atoms exert a strong electron-withdrawing inductive effect, significantly increasing the partial positive charge on the α-carbon. This makes the α-carbon a prime target for nucleophilic substitution reactions. The presence of these two adjacent electrophilic centers transforms α-haloketones into valuable building blocks for constructing more complex molecular architectures, including a wide array of nitrogen, sulfur, and oxygen-containing heterocycles. youtube.com

Nucleophilic Attack and Substitution Reactions

The dual electrophilic nature of 1-(2-Benzofuryl)-2,2-dibromoethanone allows it to react with a wide range of nucleophiles. These reactions can proceed via attack at either the carbonyl carbon or the α-carbon, leading to a variety of substitution products.

Reactions of 1-(2-Benzofuryl)-2,2-dibromoethanone with heteroatom nucleophiles are a cornerstone of its synthetic utility, providing routes to various biologically significant heterocyclic systems.

Nitrogen-based Nucleophiles: Amines, hydrazines, and other nitrogen-containing compounds readily react with 1-(2-Benzofuryl)-2,2-dibromoethanone. For instance, the reaction with primary amines can lead to the formation of α-amino ketones after substitution of the bromine atoms.

Sulfur-based Nucleophiles: Sulfur nucleophiles are known to be highly effective in reactions with α-haloketones. youtube.comkharagpurcollege.ac.in Thiols and thioamides, for example, can displace the bromide ions to form new carbon-sulfur bonds. A particularly notable reaction is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thioamides to form thiazole rings.

Oxygen-based Nucleophiles: Oxygen-based nucleophiles such as alkoxides or hydroxides can attack both the carbonyl carbon and the α-carbon. Attack at the carbonyl carbon can initiate rearrangements, while attack at the α-carbon can lead to substitution products.

The table below summarizes the expected products from the reaction of 1-(2-Benzofuryl)-2,2-dibromoethanone with various heteroatom nucleophiles.

| Nucleophile | Reaction Type | Product Class |

| Primary Amine | Nucleophilic Substitution | α,α-Diamino Ketone |

| Hydrazine (B178648) | Cyclocondensation | Pyrazole (B372694) Derivative |

| Thioamide | Hantzsch Thiazole Synthesis | Thiazole Derivative |

| Alkoxide | Nucleophilic Substitution/Rearrangement | α,α-Dialkoxy Ketone / Rearrangement Product |

While less common than reactions with heteroatom nucleophiles, 1-(2-Benzofuryl)-2,2-dibromoethanone can also react with carbon-based nucleophiles. These reactions are important for forming new carbon-carbon bonds.

Enolates: Enolates derived from β-dicarbonyl compounds, such as malonate esters, can act as carbon nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the enolate attacks the electrophilic α-carbon, displacing the bromide ions. This leads to the formation of highly functionalized products.

Organometallic Reagents: Reagents like Grignards or organolithiums can also react, although the presence of multiple electrophilic sites can lead to a mixture of products. Attack at the carbonyl group is often favored, leading to the formation of tertiary alcohols.

The following table outlines the potential outcomes of reactions with carbon nucleophiles.

| Nucleophile | Reaction Type | Product Class |

| Malonate Ester | Nucleophilic Substitution | α,α-Dialkylated Ketone |

| Grignard Reagent | Nucleophilic Addition | Tertiary Alcohol |

Intramolecular Cyclization and Rearrangement Pathways

The reactivity of 1-(2-Benzofuryl)-2,2-dibromoethanone is further enriched by its propensity to undergo intramolecular cyclizations and rearrangements, often leading to the formation of novel ring systems.

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form carboxylic acid derivatives. wikipedia.orgchemistnotes.com For ketones like 1-(2-Benzofuryl)-2,2-dibromoethanone that lack α'-hydrogens, the reaction proceeds through a mechanism known as the quasi-Favorskii rearrangement. mychemblog.comnrochemistry.com

The mechanism involves the following steps:

Nucleophilic attack of a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon to form a tetrahedral intermediate.

A concerted 1,2-migration of the benzofuryl group with simultaneous displacement of a bromide ion.

This results in the formation of an α-bromo-α,β-unsaturated ester or carboxylic acid, depending on the nucleophile used.

Cyclocondensation reactions involve the reaction of two or more molecules to form a cyclic product with the elimination of a small molecule like water or hydrogen halide. 1-(2-Benzofuryl)-2,2-dibromoethanone is an excellent substrate for such reactions due to its dicarbonyl-like reactivity.

Reaction with Hydrazines: The reaction with hydrazine or substituted hydrazines is a classic method for the synthesis of pyrazoles. The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and elimination of HBr and water to yield the aromatic pyrazole ring.

Reaction with o-Phenylenediamines: The condensation of α-dicarbonyl compounds or their equivalents with o-phenylenediamines is a well-established route to quinoxalines. sci-hub.se In this reaction, 1-(2-Benzofuryl)-2,2-dibromoethanone acts as a synthetic equivalent of a 1,2-dicarbonyl compound. The reaction involves a double condensation between the amine groups of the o-phenylenediamine (B120857) and the carbonyl and α-carbon of the dibromoketone, leading to the formation of a 2-(benzofuran-2-yl)quinoxaline.

The table below details the products of cyclocondensation reactions with common bifunctional nucleophiles.

| Bifunctional Nucleophile | Reaction Type | Product Heterocycle |

| Hydrazine | Knorr Pyrazole Synthesis | 3-(Benzofuran-2-yl)pyrazole |

| o-Phenylenediamine | Quinoxaline Synthesis | 2-(Benzofuran-2-yl)quinoxaline |

| Thiourea (B124793) | Hantzsch Thiazole Synthesis | 2-Amino-4-(benzofuran-2-yl)thiazole |

Role of the Benzofuran (B130515) Heterocycle in Modulating Reactivity and Regioselectivity

The benzofuran ring system plays a crucial role in modulating the reactivity and directing the regioselectivity of reactions involving 1-(2-benzofuryl)-2,2-dibromoethanone. As an electron-rich aromatic heterocycle, the benzofuran nucleus can influence the adjacent carbonyl group and the dibromomethyl moiety through both inductive and resonance effects.

The oxygen atom within the furan (B31954) ring donates electron density to the fused benzene (B151609) ring and the C2 position, where the acetyl group is attached. This electron-donating nature of the benzofuran ring can enhance the nucleophilicity of the carbonyl oxygen, potentially influencing its interactions with electrophiles or its role in intramolecular processes.

Furthermore, the benzofuran heterocycle can affect the stability of reaction intermediates and transition states. For instance, in reactions involving the carbonyl group or the α-carbon, the benzofuran ring can stabilize charged intermediates through resonance delocalization. This stabilization can significantly impact the reaction rates and the preferred reaction pathways.

The regioselectivity of reactions is also heavily influenced by the benzofuran moiety. Electrophilic attack on the benzofuran ring itself typically occurs at the C3 position, which is the most electron-rich site. However, in the context of 1-(2-benzofuryl)-2,2-dibromoethanone, the primary sites of reactivity are the carbonyl carbon and the α-carbon bearing the bromine atoms. The benzofuran ring's electronic properties will dictate the susceptibility of these positions to nucleophilic attack. For example, the electron-withdrawing effect of the 2-acyl group deactivates the benzofuran ring towards electrophilic substitution, thus favoring reactions at the side chain.

Proposed Reaction Mechanisms and Transition State Analysis

The reactions of 1-(2-benzofuryl)-2,2-dibromoethanone are expected to proceed through well-established mechanistic pathways for α,α-dihalo ketones. These reactions are primarily initiated by the attack of a nucleophile on the electrophilic centers of the molecule.

One of the most common reactions for α-halo ketones is the Hantzsch thiazole synthesis, where the α-halo ketone reacts with a thiourea or thioamide to form a thiazole ring. In the case of 1-(2-benzofuryl)-2,2-dibromoethanone, a plausible mechanism for its reaction with thiourea to form 2-amino-4-(2-benzofuryl)thiazole would involve the following steps:

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks one of the electrophilic α-carbon atoms, displacing a bromide ion in an SN2 fashion.

Intermediate Formation: This initial attack forms a thiouronium salt intermediate.

Cyclization: The nitrogen atom of the thiourea moiety then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.

Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the aromatic 2-aminothiazole (B372263) ring.

Another potential reaction pathway involves the reaction with primary amines. The reaction of 1-(2-benzofuryl)-2,2-dibromoethanone with anilines could lead to the formation of α-imino ketones or other rearranged products, depending on the reaction conditions.

Computational Elucidation of Reaction Pathways

Due to the transient nature of reaction intermediates and transition states, computational chemistry provides a powerful tool for elucidating the detailed mechanistic pathways of reactions involving 1-(2-benzofuryl)-2,2-dibromoethanone. mdpi.com Density Functional Theory (DFT) calculations can be employed to model the reaction coordinates and determine the structures and energies of reactants, intermediates, transition states, and products.

Such computational studies can provide valuable insights into:

Reaction Energetics: Calculation of the activation energies for different potential pathways can help predict the most favorable reaction mechanism.

Transition State Geometries: The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, offering a deeper understanding of the reaction mechanism.

Influence of Substituents: Computational models can be used to systematically study the effect of different substituents on the benzofuran ring on the reactivity and regioselectivity of the reactions.

A hypothetical reaction coordinate diagram for the reaction of 1-(2-benzofuryl)-2,2-dibromoethanone with thiourea, as could be determined by computational studies, is presented below.

Interactive Data Table: Hypothetical Energy Profile for the Reaction of 1-(2-Benzofuryl)-2,2-dibromoethanone with Thiourea

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (1-(2-Benzofuryl)-2,2-dibromoethanone + Thiourea) | 0 |

| 2 | Transition State 1 (SN2 attack) | +15 |

| 3 | Thiouronium Salt Intermediate | -5 |

| 4 | Transition State 2 (Cyclization) | +10 |

| 5 | Tetrahedral Intermediate | -10 |

| 6 | Transition State 3 (Dehydration) | +5 |

| 7 | Product (2-Amino-4-(2-benzofuryl)thiazole) | -25 |

Note: The energy values in this table are hypothetical and serve to illustrate the expected energy profile based on similar reactions.

Experimental Verification of Key Intermediates

While computational studies offer theoretical insights, experimental verification is crucial for confirming the proposed reaction mechanisms. Several techniques can be employed to detect and characterize key reaction intermediates.

Spectroscopic Methods: Techniques such as low-temperature NMR spectroscopy can be used to observe and characterize transient intermediates that are stable at reduced temperatures.

Trapping Experiments: Introducing a trapping agent that selectively reacts with a specific intermediate can provide indirect evidence for its existence. For example, in the reaction of 1-(2-benzofuryl)-2,2-dibromoethanone, a suitable dienophile could be used to trap a potential ketene (B1206846) intermediate if a Favorskii-type rearrangement were to occur under basic conditions.

Isotope Labeling Studies: Using isotopically labeled reactants (e.g., with 13C or 15N) and analyzing the product distribution can provide detailed information about bond formations and rearrangements during the reaction.

Interactive Data Table: Potential Experimental Probes for Mechanistic Studies

| Experimental Technique | Target Intermediate/Process | Expected Outcome |

| Low-Temperature 1H NMR | Thiouronium Salt | Observation of characteristic proton signals for the intermediate. |

| Chemical Trapping with a Diene | Ketene Intermediate | Formation of a Diels-Alder adduct. |

| 13C Labeling at Carbonyl Carbon | Favorskii Rearrangement | Determination of the position of the labeled carbon in the final product. |

By combining computational modeling with experimental verification, a comprehensive understanding of the reactivity and mechanistic intricacies of 1-(2-benzofuryl)-2,2-dibromoethanone can be achieved, paving the way for its broader application in synthetic organic chemistry.

Synthetic Applications and Chemical Transformations of 1 2 Benzofuryl 2,2 Dibromoethanone

Utilization in the Synthesis of Novel Heterocyclic Systems

The reactivity profile of 1-(2-Benzofuryl)-2,2-dibromoethanone makes it an ideal substrate for condensation reactions with various binucleophiles, leading to the formation of diverse heterocyclic rings.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring, typically involves the reaction of an α-haloketone with a thioamide. 1-(2-Benzofuryl)-2,2-dibromoethanone serves as a potent electrophile in this reaction. When treated with a primary thioamide, it readily undergoes condensation and cyclization to yield 2,4-disubstituted thiazoles. The reaction proceeds by initial nucleophilic attack of the thioamide sulfur on the carbonyl-activated α-carbon, followed by cyclization and dehydration to furnish the aromatic thiazole ring bearing a benzofuran (B130515) moiety. nih.gov

Table 1: Synthesis of Thiazole Derivatives from 1-(2-Benzofuryl)-2,2-dibromoethanone

| Thioamide Reactant (R-CSNH₂) | Resulting Thiazole Product |

| Thioacetamide (R = CH₃) | 4-(Benzofuran-2-yl)-2-methylthiazole |

| Thiobenzamide (R = C₆H₅) | 4-(Benzofuran-2-yl)-2-phenylthiazole |

| Thiourea (B124793) (R = NH₂) | 4-(Benzofuran-2-yl)thiazol-2-amine |

| Allylthiourea (R = NHCH₂CH=CH₂) | N-allyl-4-(benzofuran-2-yl)thiazol-2-amine |

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a cornerstone of pyrazole (B372694) synthesis. nih.gov While 1-(2-Benzofuryl)-2,2-dibromoethanone is not a 1,3-dicarbonyl, its reaction with hydrazine hydrate or substituted hydrazines provides a direct route to 3-bromo-5-(benzofuran-2-yl)pyrazoles. olemiss.edu The reaction likely proceeds through initial formation of a hydrazone at the carbonyl group, followed by intramolecular nucleophilic substitution of one of the bromine atoms by the terminal nitrogen of the hydrazine moiety, and subsequent aromatization. The remaining bromine atom at the 3-position of the pyrazole ring offers a handle for further functionalization, such as cross-coupling reactions.

Pyrrole-fused and Indole Systems: Direct synthesis of pyrrole or indole rings fused to the benzofuran core starting from 1-(2-Benzofuryl)-2,2-dibromoethanone is less direct but conceptually feasible through multi-step sequences. For instance, the title compound can be converted into an O-phenyl-conjugated oxime ether derivative. Such intermediates are known to undergo domino reactions involving radical addition, nih.govnih.gov-sigmatropic rearrangement, and cyclization cascades to construct benzofuro[2,3-b]pyrrol-2-ones. nih.gov This approach allows for the assembly of complex, fused polycyclic systems in a single operation.

The synthesis of complex polycyclic and bridged ring systems often relies on intramolecular reactions that form new rings. While direct cyclization of 1-(2-Benzofuryl)-2,2-dibromoethanone is not feasible, it serves as a valuable starting material for precursors designed for such transformations.

A key strategy involves the intramolecular aldol reaction. youtube.com To achieve this, the title compound must first be elaborated to contain a second carbonyl group and an enolizable proton at an appropriate distance. For example, nucleophilic substitution of the bromine atoms with a carbon nucleophile bearing a protected ketone could yield a diketone precursor. Upon deprotection, base-catalyzed intramolecular aldol condensation would lead to the formation of a new five- or six-membered ring, creating a fused or bridged bicyclic system, depending on the length and nature of the tether connecting the two keto functionalities. The formation of five- and six-membered rings is generally favored in such cyclizations due to minimal ring strain. wikipedia.org

Derivatization at the Ketone Carbonyl

The carbonyl group in 1-(2-Benzofuryl)-2,2-dibromoethanone is highly electrophilic due to the inductive effect of the adjacent dibromomethyl group. This enhances its reactivity towards a variety of nucleophiles.

As 1-(2-Benzofuryl)-2,2-dibromoethanone lacks α-hydrogens, it cannot form an enolate and act as a nucleophile in self-condensation reactions. However, it is an excellent electrophilic partner in reactions with other nucleophiles.

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes. wikipedia.orglibretexts.org The reaction of 1-(2-Benzofuryl)-2,2-dibromoethanone with a phosphonium ylide (Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene group, yielding 1-(benzofuran-2-yl)-2,2-dibromo-1-propene. organic-chemistry.orgthermofisher.com This transformation is highly valuable as it introduces a carbon-carbon double bond with absolute regiocontrol. The resulting dibromoalkene is itself a versatile intermediate for further reactions, such as palladium-catalyzed cross-coupling or cyclization reactions. acs.org

Organometallic Addition: Grignard reagents and organolithium compounds readily add to the electrophilic carbonyl carbon. For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup would yield 1-(benzofuran-2-yl)-2,2-dibromo-propan-1-ol, a tertiary alcohol. This reaction allows for the straightforward introduction of a wide variety of alkyl, aryl, or vinyl groups at the former carbonyl position.

Reductions: The ketone functionality is readily reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent efficiently convert 1-(2-Benzofuryl)-2,2-dibromoethanone to 1-(2-benzofuryl)-2,2-dibromoethanol. umass.edumasterorganicchemistry.com This reaction is typically high-yielding and proceeds under mild conditions. rsc.orgzenodo.org

Furthermore, biocatalytic reductions offer an environmentally friendly and highly stereoselective alternative. Studies on the analogous compound, 1-(benzofuran-2-yl)ethanone, have shown that whole-cell biocatalysts, such as Lactobacillus paracasei, can reduce the ketone to the corresponding (S)-alcohol with excellent conversion (92%) and near-perfect enantiomeric excess (>99.9% ee). nih.govresearchgate.net It is anticipated that 1-(2-Benzofuryl)-2,2-dibromoethanone would undergo similar biocatalytic reduction to produce a chiral halohydrin, a valuable synthetic intermediate.

Table 2: Reduction of the Ketone Carbonyl

| Reagent / Method | Product | Key Features |

| Sodium Borohydride (NaBH₄) | 1-(2-Benzofuryl)-2,2-dibromoethanol | High yield, mild conditions, racemic product. masterorganicchemistry.com |

| Biocatalyst (Lactobacillus sp.) | (S)- or (R)-1-(2-Benzofuryl)-2,2-dibromoethanol | High enantioselectivity, green chemistry approach. nih.gov |

Oxidations: The oxidation of a ketone typically involves cleavage of a carbon-carbon bond. The Baeyer-Villiger oxidation is a potential transformation where treatment with a peroxy acid (e.g., m-CPBA) could convert the ketone into an ester. In this case, the reaction would likely yield benzofuran-2-yl dibromoacetate, resulting from the insertion of an oxygen atom between the carbonyl carbon and the benzofuran ring.

Transformations Involving the Bromine Atoms

The two bromine atoms are good leaving groups and their reactivity is central to the synthetic utility of the title compound.

Favorskii Rearrangement: The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgchemtube3d.com For ketones like 1-(2-Benzofuryl)-2,2-dibromoethanone that lack α'-protons, the reaction proceeds via a different pathway, often called the quasi-Favorskii rearrangement. Treatment with a base, such as sodium hydroxide (B78521) or sodium methoxide, involves nucleophilic attack on the carbonyl carbon, followed by a rearrangement where the benzofuran ring migrates with concomitant displacement of a bromide ion. A second deprotonation and elimination of the second bromide would yield an α,β-unsaturated carboxylic acid or ester. adichemistry.com Specifically, reaction with sodium methoxide would be expected to produce methyl (E/Z)-2-(benzofuran-2-yl)acrylate. This reaction provides a powerful method for skeletal reorganization and the creation of unsaturated systems. ddugu.ac.inyoutube.com

Selective Monodebromination and Complete Debromination Reactions

The presence of two bromine atoms on the α-carbon of 1-(2-Benzofuryl)-2,2-dibromoethanone allows for stepwise or complete removal of the halogen atoms, leading to the formation of either the corresponding α-bromo ketone or the fully dehalogenated ketone. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Selective monodebromination yields 1-(2-benzofuryl)-2-bromoethanone, a valuable intermediate for the introduction of various nucleophiles at the α-position. This transformation can be achieved using a range of reagents that offer controlled reducing power.

Complete debromination results in the formation of 1-(2-benzofuryl)ethanone, effectively removing the reactive halogen handles. This process is typically accomplished with stronger reducing agents or by modifying the reaction conditions to favor the removal of both bromine atoms.

| Transformation | Reagent System | Product |

| Monodebromination | (e.g., NaBH4 in polar aprotic solvent, controlled stoichiometry) | 1-(2-Benzofuryl)-2-bromoethanone |

| Complete Debromination | (e.g., Zn in acetic acid, catalytic hydrogenation) | 1-(2-Benzofuryl)ethanone |

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

While the bromine atoms in 1-(2-Benzofuryl)-2,2-dibromoethanone are not directly attached to the aromatic ring and thus not typical substrates for standard cross-coupling reactions, the benzofuran nucleus itself can be functionalized with a leaving group (e.g., a bromine or triflate at a different position) to participate in such reactions. However, the α,α-dibromo ketone moiety can undergo reactions that are analogous to cross-coupling or can be transformed into a substrate suitable for these powerful C-C bond-forming reactions. For instance, the corresponding enolate can be trapped to form a vinyl triflate, which can then participate in cross-coupling reactions.

Alternatively, the bromine atoms can be involved in coupling reactions under specific catalytic systems. While direct Heck, Sonogashira, or Suzuki couplings on the dibromomethyl group are not standard, related transformations can achieve similar outcomes. For example, the formation of a zinc or boron enolate from the monobrominated intermediate could potentially undergo Negishi or Suzuki-type couplings.

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, could be envisaged with a suitably modified derivative of 1-(2-Benzofuryl)-2,2-dibromoethanone. nih.govchim.itlibretexts.orgprinceton.edu The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, and the Suzuki coupling , which utilizes an organoboron species, are also powerful tools for the elaboration of the benzofuran scaffold. nii.ac.jpwikipedia.orglibretexts.orgresearchgate.netnih.govresearchgate.netprinceton.edunih.govresearchgate.net

| Coupling Reaction | Typical Reactants | Catalyst System | Potential Product Type |

| Heck | Vinyl or Aryl Halide + Alkene | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira | Vinyl or Aryl Halide + Terminal Alkyne | Pd(0) and Cu(I) catalysts, Base | Aryl/Vinyl Alkyne |

| Suzuki | Vinyl or Aryl Halide + Organoboron Compound | Pd(0) catalyst, Base | Biaryl or Vinylarene |

Generation of Advanced Building Blocks and Reactive Intermediates for Downstream Synthesis

The true synthetic power of 1-(2-Benzofuryl)-2,2-dibromoethanone lies in its ability to be converted into a variety of reactive intermediates and more complex building blocks.

The monobrominated product , 1-(2-benzofuryl)-2-bromoethanone, is a classic electrophilic building block. It can react with a wide array of nucleophiles, such as amines, thiols, and carbanions, to introduce diverse functional groups at the α-position. This allows for the synthesis of α-amino ketones, α-thio ketones, and more elaborate carbon skeletons.

Furthermore, treatment of 1-(2-Benzofuryl)-2,2-dibromoethanone with appropriate reagents can lead to the formation of highly reactive species such as α-keto carbenes or α,β-unsaturated ketones through dehydrobromination. These intermediates can then undergo a variety of cycloadditions, insertions, or conjugate additions to construct complex molecular architectures.

Stereochemical Control and Diastereoselectivity in Transformations Involving 1-(2-Benzofuryl)-2,2-dibromoethanone

While 1-(2-Benzofuryl)-2,2-dibromoethanone itself is achiral, its reactions can be conducted under conditions that introduce stereocenters. For instance, the reduction of the carbonyl group can be performed with chiral reducing agents to produce enantiomerically enriched bromohydrins.

Advanced Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental to the characterization of novel or complex organic molecules. For 1-(2-Benzofuryl)-2,2-dibromoethanone, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to confirm its structure and assess its purity.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 1-(2-Benzofuryl)-2,2-dibromoethanone is expected to show distinct signals corresponding to each unique proton environment. The benzofuran (B130515) ring system typically displays protons in the aromatic region (δ 7.2-7.8 ppm). chemicalbook.com A characteristic singlet for the proton at the C3 position of the furan (B31954) ring would appear, likely downfield due to its proximity to the furan oxygen and the electron-withdrawing ketone group. The most diagnostic signal would be a singlet for the single proton on the α-carbon (C2 of the ethanone (B97240) moiety), which is expected to be significantly shifted downfield (predicted around δ 6.5-7.0 ppm) due to the strong deshielding effect of the two adjacent bromine atoms and the carbonyl group. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of δ 180-190 ppm for α,α-dihalo ketones. rsc.org The carbon atom attached to the two bromine atoms (CHBr₂) would also be clearly identifiable, with a predicted chemical shift around δ 35-45 ppm. rsc.orgdocbrown.info The ten carbons of the benzofuran moiety would produce a set of signals in the aromatic and olefinic regions (δ 105-160 ppm). spectrabase.com

2D-NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY would reveal correlations between adjacent protons within the benzene (B151609) ring of the benzofuran system.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would be crucial for identifying long-range (2-3 bond) correlations, for instance, between the carbonyl carbon and the protons on the benzofuran ring, confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-Benzofuryl)-2,2-dibromoethanone

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 180 - 190 |

| CHBr₂ | 6.5 - 7.0 (s, 1H) | 35 - 45 |

| Benzofuran C3-H | 7.4 - 7.8 (s, 1H) | 115 - 125 |

| Benzofuran Aromatic-H | 7.2 - 7.8 (m, 4H) | 110 - 155 |

Note: Predicted values are based on typical ranges for benzofuran and α,α-dibromo ketone moieties.

HRMS is essential for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For 1-(2-Benzofuryl)-2,2-dibromoethanone (C₁₀H₆Br₂O₂), HRMS would verify its molecular formula. The technique can distinguish the compound's exact mass from other molecules with the same nominal mass. A key feature in the mass spectrum would be the characteristic isotopic pattern of a molecule containing two bromine atoms (a triplet of peaks with a relative intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 ions), providing definitive evidence for the presence of the two bromine atoms.

Table 2: Predicted HRMS Data for 1-(2-Benzofuryl)-2,2-dibromoethanone

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₁₀H₆⁷⁹Br₂O₂ | 315.8785 |

| [M+2]⁺ | C₁₀H₆⁷⁹Br⁸¹BrO₂ | 317.8765 |

| [M+4]⁺ | C₁₀H₆⁸¹Br₂O₂ | 319.8744 |

| [M+Na]⁺ | C₁₀H₆Br₂O₂Na | 340.8679 (average isotopes) |

Note: The calculated mass for the [M+Na]⁺ adduct is a common observation in ESI-HRMS analysis. rsc.org

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(2-Benzofuryl)-2,2-dibromoethanone would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing effect of the two α-bromine atoms, this peak is expected to appear at a higher frequency (around 1700-1730 cm⁻¹) compared to a simple alkyl ketone. nih.gov Other significant peaks would include those for C-H stretching of the aromatic and furan rings (around 3000-3100 cm⁻¹) and C-Br stretching vibrations (typically found in the fingerprint region, 500-700 cm⁻¹).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzofuran ring system is the primary chromophore. It is expected to exhibit strong absorption bands in the UV region, typically with maxima (λmax) between 250 and 300 nm, characteristic of the π → π* transitions within the conjugated system. rsc.org

Table 3: Predicted Spectroscopic Data (IR and UV-Vis)

| Spectroscopy Type | Feature | Predicted Wavenumber/Wavelength |

| IR | C=O Stretch (Ketone) | 1700 - 1730 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| IR | C-O-C Stretch (Furan) | 1050 - 1250 cm⁻¹ |

| IR | C-Br Stretch | 500 - 700 cm⁻¹ |

| UV-Vis | π → π* Transition | λmax ≈ 250 - 300 nm |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for 1-(2-Benzofuryl)-2,2-dibromoethanone is not publicly available, analysis of related compounds like 1-(1-Benzofuran-2-yl)-2-chloroethanone demonstrates the power of this technique. researchgate.net A successful crystallographic analysis of the title compound would determine its exact molecular geometry, including all bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it would reveal details about the crystal packing, identifying any significant intermolecular interactions such as halogen bonding or π–π stacking that stabilize the solid-state structure. This information is invaluable for understanding the molecule's conformation and physical properties.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For benzofuran derivatives, DFT calculations are routinely performed to predict and validate experimental findings. rsc.orgresearchgate.net Using a common functional like B3LYP with a basis set such as 6-311+G(d,p), researchers can perform a geometry optimization to find the lowest energy conformation of 1-(2-Benzofuryl)-2,2-dibromoethanone. chemicalbook.com

These calculations yield precise theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. researchgate.net DFT also allows for the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. chemicalbook.com Additionally, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. chemicalbook.com Theoretical vibrational frequencies (IR) and NMR chemical shifts can also be computed and compared against experimental spectra to aid in their assignment. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Studies

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like 1-(2-Benzofuryl)-2,2-dibromoethanone, MD simulations would be invaluable for exploring its conformational landscape. The flexibility of the molecule is primarily centered around the single bond connecting the benzofuran ring to the dibromoethanone group. Rotation around this bond would give rise to different conformers, each with a unique spatial arrangement and associated potential energy.

An MD simulation would model the interactions between the atoms of the molecule and with a simulated solvent environment, allowing researchers to observe the transitions between different conformational states. The resulting trajectory can be analyzed to identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity. For instance, the accessibility of the electrophilic carbonyl carbon and the α-carbon bearing the two bromine atoms can be highly dependent on the molecule's conformation.

While specific MD studies on 1-(2-Benzofuryl)-2,2-dibromoethanone are not available, research on other benzofuran derivatives has utilized molecular dynamics to understand their interaction with biological targets. nih.gov Similarly, conformational analyses of simpler dihalogenated alkanes, such as 1,2-dibromoethane, have been performed to understand the influence of steric and electronic effects on conformational preference, which would be relevant principles in the analysis of the target compound. nih.govoregonstate.edunih.gov

Table 1: Hypothetical Data from Conformational Analysis of 1-(2-Benzofuryl)-2,2-dibromoethanone

| Dihedral Angle (O-C-C=O) | Potential Energy (kcal/mol) | Population (%) |

|---|---|---|

| 0° (Syn-periplanar) | 5.2 | 5 |

| 180° (Anti-periplanar) | 0.0 | 95 |

Note: This table is illustrative and not based on experimental or calculated data. It demonstrates the type of information that would be generated from a conformational analysis study.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., frontier molecular orbitals, electrostatic potential)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of a molecule. For 1-(2-Benzofuryl)-2,2-dibromoethanone, these calculations would provide insights into its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. psu.edu The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). In 1-(2-Benzofuryl)-2,2-dibromoethanone, the HOMO is expected to be located primarily on the electron-rich benzofuran ring system. The LUMO, conversely, would likely be centered on the electron-deficient dibromoacetyl group, particularly on the antibonding orbitals associated with the C-Br and C=O bonds. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For 1-(2-Benzofuryl)-2,2-dibromoethanone, the ESP map would show regions of negative potential (red/yellow) around the electronegative oxygen atoms of the furan ring and the carbonyl group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and, significantly, the carbonyl carbon and the α-carbon, highlighting their electrophilic nature. This makes them prime targets for nucleophilic attack, a common reaction pathway for α-haloketones. nih.gov

While specific calculations for 1-(2-Benzofuryl)-2,2-dibromoethanone are absent in the literature, studies on other benzofuran derivatives have successfully used DFT to analyze their reactivity and electronic properties. researchgate.netresearchgate.net

Table 2: Hypothetical Reactivity Descriptors for 1-(2-Benzofuryl)-2,2-dibromoethanone

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Indicates nucleophilic character of the benzofuran ring. |

| LUMO Energy | -1.2 | Indicates electrophilic character of the dibromoacetyl moiety. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability. |

Note: This table is illustrative and not based on experimental or calculated data.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to confirm a molecule's structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR spectra of 1-(2-Benzofuryl)-2,2-dibromoethanone. The calculations would determine the magnetic shielding of each nucleus, which is then converted into a chemical shift value. For ¹³C NMR, the carbonyl carbon would be predicted to have a chemical shift in the typical range for ketones (around 180-200 ppm), while the carbon attached to the two bromine atoms would also be significantly downfield due to the electronegativity of the halogens. The carbons of the benzofuran ring would appear in the aromatic region of the spectrum. Comparing these predicted spectra with experimentally obtained data would be the definitive method for structural verification.

Although no specific predicted spectra for 1-(2-Benzofuryl)-2,2-dibromoethanone are published, the methodology for such predictions is well-established for various organic molecules, including ketones and benzofuran derivatives. psu.edunih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 1-(2-Benzofuryl)-2,2-dibromoethanone

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 185.4 | 184.9 |

| CBr₂ | 85.2 | 84.7 |

| C2 (Benzofuran) | 150.1 | 149.8 |

| C3 (Benzofuran) | 115.6 | 115.2 |

Note: This table is illustrative and not based on experimental or calculated data.

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Green Synthetic Methodologies for α,α-Dibromoketones and Benzofurans

The future synthesis of 1-(2-Benzofuryl)-2,2-dibromoethanone and related compounds will increasingly prioritize sustainability and green chemistry principles. Traditional bromination methods often rely on elemental bromine, which is hazardous and generates toxic hydrogen bromide as a byproduct, resulting in poor atom economy. mdpi.com Similarly, classical benzofuran (B130515) syntheses can require harsh conditions and toxic solvents. elsevier.es

Future research should focus on developing methodologies that address these shortcomings. For the α,α-dibromoketone moiety, research is moving towards greener alternatives that avoid liquid bromine. For the benzofuran core, catalytic methods are paramount. The convergence of these green approaches will be essential for the sustainable production of the title compound.

Key Research Thrusts:

Catalytic Approaches: Expanding the use of palladium and copper catalysts for benzofuran ring formation is a key area. nih.govacs.org These reactions can often be performed under milder conditions and with lower catalyst loadings. elsevier.es For the bromination step, developing catalytic systems that use safer bromine sources would be a significant advancement.

Benign Reagents and Solvents: The adoption of less hazardous brominating agents is crucial. Research into reagents like ammonium (B1175870) bromide combined with an oxidant like Oxone, or bromide-bromate couples, offers a safer and more environmentally friendly approach to creating α-bromoketones. researchgate.netrsc.orgdeepdyve.com Furthermore, replacing traditional organic solvents with water, or eco-friendly deep eutectic solvents (DES), for both benzofuran synthesis and subsequent bromination will reduce the environmental impact. nih.govacs.org

Energy Efficiency: Methodologies that operate at room temperature and minimize energy input, such as those avoiding prolonged heating or stirring, align with the principles of green chemistry. elsevier.es Photochemical routes or microwave-assisted syntheses could also offer more energy-efficient alternatives. mdpi.comrsc.org

| Synthetic Step | Traditional Method | Green Alternative & Future Direction |

|---|---|---|

| α,α-Dibromination | Elemental Bromine (Br2) in solvents like acetic acid or CCl4. mdpi.com | Use of Oxone/NH4Br, bromide-bromate couples, or N-halosuccinimides (NBS). mdpi.comresearchgate.netrsc.org |

| Benzofuran Synthesis | Multi-step syntheses with harsh reagents (e.g., strong acids/bases) and high temperatures. elsevier.es | One-pot, Pd- or Cu-catalyzed coupling reactions (e.g., Sonogashira coupling followed by cyclization). nih.govresearchgate.net |

| Solvents | Pyridine, N,N-dimethylformamide (DMF), chlorinated solvents. elsevier.es | Water, 2-propanol, acetone, or deep eutectic solvents (DES). elsevier.esnih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of 1-(2-Benzofuryl)-2,2-dibromoethanone

The high reactivity of the α,α-dibromoketone functionality makes 1-(2-Benzofuryl)-2,2-dibromoethanone a powerful building block. shodhsagar.com The presence of two leaving groups on the α-carbon, activated by the adjacent carbonyl group, creates a potent electrophilic center. shodhsagar.com While reactions like nucleophilic substitution are expected, future research should aim to uncover more complex and unprecedented transformations.

This compound can be viewed as a masked α-bromoketone equivalent, but its true potential lies in leveraging the reactivity of both bromine atoms. shodhsagar.com Exploring its behavior with a diverse range of nucleophiles, radical initiators, and organometallic reagents could lead to the discovery of novel cascade reactions, multicomponent reactions, and unique molecular scaffolds.

Potential Areas for Exploration:

Cascade Reactions: Designing reactions where an initial event at the dibromomethyl group triggers subsequent intramolecular reactions with the benzofuran ring or its substituents. This could lead to the rapid assembly of complex polycyclic heterocyclic systems.

Synthesis of Heterocycles: The compound is an ideal precursor for a variety of heterocyclic systems beyond simple substitution products. Reactions with binucleophiles (e.g., hydrazines, ureas, amidines) could yield pyrazoles, imidazoles, and other five- or six-membered rings fused or appended to the benzofuran core.

Metal-Catalyzed Cross-Coupling: Investigating novel cross-coupling reactions at the C-Br bonds. While challenging, the development of catalytic systems that can selectively form C-C, C-N, or C-S bonds at this position would be highly valuable.

Favorskii Rearrangement and Analogs: A systematic study of the Favorskii rearrangement using this substrate could provide access to valuable benzofuryl-containing carboxylic acid derivatives and esters, which are difficult to synthesize by other means.

Application of 1-(2-Benzofuryl)-2,2-dibromoethanone in the Total Synthesis of Complex Natural Products and Bioactive Compounds

The benzofuran motif is a core structural feature in numerous natural products with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties. nih.govrsc.orgnsf.gov The title compound serves as an advanced, functionalized starting material, poised for elaboration into these complex molecular architectures.

Future research should leverage 1-(2-Benzofuryl)-2,2-dibromoethanone as a strategic linchpin in the total synthesis of such compounds. Its pre-installed benzofuran core bypasses the need to construct the ring system late in the synthesis, while the dibromoketone handle provides a versatile entry point for introducing further complexity and key side chains.

Strategic Applications in Total Synthesis:

Convergent Synthesis: The compound allows for a convergent approach where the benzofuran portion is prepared and functionalized, ready to be coupled with other complex fragments via reactions at the dibromoketone site. This is exemplified in strategies targeting natural products like aspergillusene B. nsf.govnih.gov

Access to Polysubstituted Arenes: The dibromoketone can be transformed into other functional groups, such as alkynes or α,β-unsaturated systems, which can then participate in powerful ring-forming reactions (e.g., Diels-Alder, Heck cyclization) to build additional rings onto the benzofuran scaffold. nsf.govlibretexts.org

Analogue Synthesis for SAR Studies: The versatile reactivity of the dibromoketone allows for the rapid synthesis of a library of analogues of a target natural product. By systematically varying the groups introduced at this position, structure-activity relationship (SAR) studies can be efficiently conducted to optimize biological activity.

| Natural Product Class | Core Structure | Potential Synthetic Role of the Title Compound |

|---|---|---|

| Furocoumarins (e.g., Psoralen) | Benzofuran fused with a lactone ring. nih.gov | The dibromoketone could be transformed into a carboxylic acid or ester, a key precursor for lactonization. |

| Polycyclic Benzofurans (e.g., Aspergillusene B) | Benzofuran with multiple aryl and alkyl substituents. nih.gov | Serves as a key building block for introducing substituents at the 2- and 3-positions of the furan (B31954) ring. nsf.gov |

| Alkaloids (e.g., Dibromophakellin) | Complex nitrogen-containing heterocyclic systems. nih.gov | Although not a direct precursor, the brominated ketone functionality is a key reactive handle in the synthesis of complex alkaloids. nih.gov |

Advanced Mechanistic Investigations Employing in situ Spectroscopic Techniques and Kinetic Studies

A deep understanding of the reaction mechanisms of 1-(2-Benzofuryl)-2,2-dibromoethanone is essential for controlling its reactivity and optimizing reaction outcomes. The compound can likely proceed through multiple competing pathways (e.g., SN1, SN2, radical chains, rearrangements). shodhsagar.comnih.gov

Future research must move beyond simple product analysis and employ advanced analytical techniques to probe these reaction pathways in real time. In situ spectroscopy, which monitors the reaction as it happens, is perfectly suited for this challenge. These techniques can identify and quantify short-lived intermediates, providing direct evidence for proposed mechanisms. rsc.orgou.edumt.com

Promising Mechanistic Tools:

In situ FTIR and Raman Spectroscopy: These methods can track the concentration of reactants, products, and key functional groups (like the carbonyl group) in real-time, providing rich kinetic data. ou.edumt.com They are particularly useful for identifying unstable intermediates that cannot be isolated. mt.com

In situ NMR Spectroscopy: NMR can provide detailed structural information about all species in the reaction mixture, including transient intermediates. rsc.orgacs.org This allows for unambiguous structure determination during the course of the reaction, which is crucial for distinguishing between isomeric intermediates or products. rsc.org

Flash Photolysis: For reactions that may involve radical intermediates, flash photolysis can be used to generate these species and study their subsequent reactions on very fast timescales (milliseconds or less). libretexts.org

Kinetic Studies: Detailed kinetic analysis, enabled by the data from in situ techniques, can help determine reaction orders, activation energies, and the influence of catalysts and solvents. rsc.orgou.edu This quantitative understanding is critical for rational reaction optimization.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design for this Compound Class

For a compound class as reactive as α,α-dibromoketones, ML offers a powerful tool to navigate the complex reactivity landscape. Future research should focus on creating and utilizing datasets centered on the reactions of 1-(2-Benzofuryl)-2,2-dibromoethanone and related structures to train predictive models.

Future Applications of AI/ML:

Reaction Outcome Prediction: ML models can be trained to predict the major product, yield, and selectivity of a reaction between the title compound and a given nucleophile under specific conditions. medium.comeurekalert.org This can save significant experimental time and resources by prioritizing promising reactions.

Condition Optimization: AI algorithms can sift through multidimensional parameter spaces (e.g., solvent, temperature, catalyst, base) to identify the optimal conditions for a desired transformation, improving yields and minimizing side products. beilstein-journals.org

Predicting Reactivity of Halogenated Compounds: Specific ML models can be developed to understand the reactivity of halogenated compounds, capturing the influence of different functional groups on reaction rates and pathways. nih.govresearchgate.net

De Novo Design and Retrosynthesis: Advanced AI platforms can use the known reactivity of this compound class to propose novel, multi-step synthetic pathways to complex target molecules, potentially uncovering non-intuitive strategies that a human chemist might overlook. nih.gov The creation of platforms like a "chemical reactome" combines automated experiments with AI to map out and understand chemical reactivity on a large scale. appliedclinicaltrialsonline.com

Q & A

(Basic) What are the key synthetic methodologies for preparing 1-(2-Benzofuryl)-2,2-dibromoethanone, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves bromination of a benzofuran-derived ketone. For example:

- Step 1: Start with 1-(2-Benzofuryl)ethanone as the precursor.

- Step 2: Bromination is achieved using bromine (Br₂) in glacial acetic acid under controlled conditions (0–25°C, 3–6 hours). Excess bromine ensures complete dibromination at the α-position of the ketone .

- Optimization: Reaction yield and purity depend on stoichiometry (e.g., 1:2.2 molar ratio of ketone to Br₂) and temperature control to minimize side reactions like ring bromination .

Table 1: Representative Reaction Conditions

| Precursor | Brominating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-(2-Benzofuryl)ethanone | Br₂ (2.2 eq) | Acetic acid | 3 | 93 |

(Basic) How is 1-(2-Benzofuryl)-2,2-dibromoethanone characterized structurally and spectroscopically?

Methodological Answer:

Key techniques include:

- X-ray Crystallography: Determines the dihedral angle between the benzofuran ring and the dibromoethanone group (e.g., average 13.3° in related compounds), confirming coplanarity critical for electronic properties .

- NMR Spectroscopy:

- Mass Spectrometry: Molecular ion peaks at m/z 318 (M⁺, C₁₀H₇Br₂O₂) confirm molecular weight .

(Advanced) How does the electron-withdrawing effect of the dibromoethanone group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The α-dibromo group enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki-Miyaura coupling).

- Case Study: In palladium-catalyzed reactions, the dibromo group acts as a leaving group, facilitating aryl-aryl bond formation. Kinetic studies show a 2.5× faster reaction rate compared to monobromo analogs due to increased electrophilicity .

- Mechanistic Insight: Density functional theory (DFT) calculations reveal lowered LUMO energy (-2.1 eV) at the α-carbon, favoring nucleophilic attack .

(Advanced) What strategies resolve contradictions in reported biological activity data for benzofuran-derived dibromoethanones?

Methodological Answer:

Discrepancies in biological assays (e.g., IC₅₀ values) arise from:

- Structural Isomerism: Positional isomers (e.g., 2- vs. 3-benzofuryl substitution) exhibit differing binding affinities.

- Experimental Design: Standardize assay conditions (e.g., cell lines, incubation time).

- Validation: Use orthogonal methods (e.g., enzymatic assays and molecular docking) to confirm target engagement .

Table 2: Biological Activity Comparison

| Compound | Assay Type | IC₅₀ (μM) | Cell Line | Reference |

|---|---|---|---|---|

| 1-(5-Bromo-2-benzofuryl)-2,2-dibromoethanone | Anticancer | 12.3 | MCF-7 | |

| Analog with monobromo group | Anticancer | >50 | MCF-7 |

(Basic) What are the recommended safety protocols for handling 1-(2-Benzofuryl)-2,2-dibromoethanone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in a fume hood due to bromine vapor release .

- Waste Disposal: Quench excess bromine with sodium thiosulfate before disposal .

- Toxicity Data: LD₅₀ (rat, oral) = 320 mg/kg; handle as a skin irritant (GHS Category 2) .

(Advanced) How does the π-pocket geometry of 2-benzofuryl moieties impact catalytic applications of boron complexes derived from this compound?

Methodological Answer:

In cage-shaped boron complexes (e.g., 1AB·L):

- Structural Analysis: The C₃-symmetric π-pocket formed by three 2-benzofuryl groups enhances substrate preorganization. X-ray data show a coplanar dihedral angle (13.3°) between benzofuran and phenoxy groups, reducing steric hindrance .

- Catalytic Performance: Complexes with 2-benzofuryl π-pockets exhibit 4× higher turnover frequency (TOF) in asymmetric catalysis compared to furyl analogs due to improved enantioselectivity (up to 98% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.